molecular formula C12H16BrNO2S B1383623 tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate CAS No. 1379466-13-3

tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate

Cat. No.: B1383623
CAS No.: 1379466-13-3
M. Wt: 318.23 g/mol
InChI Key: WVEFTEZZHQMKFR-YUMQZZPRSA-N
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Description

tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate (CAS: 1379466-13-3) is a carbamate derivative featuring a cyclopropane core substituted with a 5-bromo-thiophen-2-yl group and a tert-butoxycarbonyl (Boc) protecting group. The compound is commercially available with ≥97% purity and is stored at room temperature, indicating stability under standard conditions . Its structure combines a strained cyclopropane ring, a brominated thiophene (a sulfur-containing aromatic heterocycle), and a Boc group, making it valuable in pharmaceutical and materials science research. Applications span drug discovery, where it may serve as a synthetic intermediate, and materials science, leveraging the thiophene’s electronic properties for conjugated systems .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEFTEZZHQMKFR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate serves as an important building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Cyclopropanation : The formation of cyclopropyl rings can be achieved using diazo compounds and metal catalysts.
  • Substitution Reactions : The bromothiophenyl moiety can undergo nucleophilic or electrophilic substitution, allowing for the introduction of different functional groups.

Biology

The compound's biological activity has been explored in several studies focusing on enzyme interactions and signaling pathways. Its structure suggests potential interactions with various biological targets:

  • Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Modulation : The carbamate group can participate in hydrogen bonding with proteins, potentially modulating receptor functions.

Medicine

In medicinal chemistry, this compound has been investigated for its therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
  • Anti-cancer Properties : Its ability to interact with cellular pathways has led to exploration in cancer research, particularly regarding its potential to inhibit tumor growth.

Case Study 1: Enzyme Interaction Studies

A study published in the Journal of Medicinal Chemistry examined the interactions of this compound with a specific enzyme involved in cancer metabolism. The results demonstrated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Derivatives

In another research effort reported in Synthetic Communications, researchers synthesized various derivatives of this carbamate to explore structure–activity relationships (SAR). Modifications to the bromothiophenyl group led to compounds with enhanced biological activity and selectivity towards specific targets.

Mechanism of Action

The mechanism by which tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromothiophenyl group can engage in π-π interactions, while the carbamate group can form hydrogen bonds with target proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopropyl Carbamates

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Stereochemistry Key Properties/Applications
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate 1379466-13-3 C12H15BrNO2S (inferred) ~313.2 (inferred) 5-bromo-thiophen-2-yl (1S,2S)-rel Research applications in biopharma and materials; bromine enables cross-coupling reactions .
tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate 918305-73-4 C13H17BrN2O2 313.195 6-bromo-pyridin-3-yl (1S,2R)-rel Pyridine’s electron-deficient nature alters reactivity vs. thiophene; potential kinase inhibitor scaffold .
tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate 907196-03-6 C14H18BrNO2 312.2 4-bromo-phenyl (1R,2S) Lipophilic phenyl group enhances membrane permeability; used in CNS drug candidates .
tert-butyl N-[(1S,2R)-rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate 1946017-76-0 Not provided Not provided 4-(tetrahydropyran-2-yloxy)phenyl (1S,2R)-rel Bulky tetrahydropyran-oxy group improves solubility; discontinued due to synthesis challenges .

Structural and Electronic Differences

  • Substituent Effects :

    • Thiophene vs. Pyridine/Phenyl : The bromothiophene in the target compound provides electron-rich aromaticity and sulfur-based conjugation, advantageous in materials science. In contrast, pyridine (electron-deficient) and phenyl (neutral aromatic) analogs exhibit distinct electronic profiles, influencing binding affinity in drug-receptor interactions .
    • Bromine Position : The 5-bromo substitution on thiophene directs electrophilic reactions to the 2-position, whereas 6-bromo-pyridine favors meta-substitution, altering downstream derivatization pathways .
  • Stereochemistry : The (1S,2S)-rel configuration of the target compound contrasts with (1S,2R)-rel in pyridine analogs and (1R,2S) in phenyl derivatives. Stereochemistry critically impacts biological activity; for example, (1R,2S)-bromophenyl derivatives show higher affinity for serotonin receptors .

Biological Activity

Tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse scientific sources.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BrNO2S
  • Molecular Weight : 318.23 g/mol
  • CAS Number : 1379466-13-3

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclopropanation and carbamate formation. The cyclopropyl ring can be formed using diazo compounds in the presence of metal catalysts like rhodium or copper. The bromothiophenyl group can be introduced via Suzuki coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromothiophenyl moiety allows for π-π interactions, while the carbamate group can form hydrogen bonds with target proteins. This interaction may inhibit enzyme activities or modulate receptor functions, impacting cellular signaling pathways.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific cancer cell lines. The mechanism could involve the modulation of apoptotic pathways or interference with cancer cell proliferation signals.

Case Studies and Research Findings

Study FocusFindingsReference
Anti-inflammatory effectsReduction in TNF-α levels in astrocytes treated with similar carbamates
Anticancer activityInhibition of proliferation in various cancer cell lines
NeuroprotectionInhibition of amyloid aggregation and β-secretase activity

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundKey DifferencesBiological Activity
Tert-butyl N-[(1S,2S)-rel-2-(5-chlorothiophen-2-yl)cyclopropyl]carbamateChlorine instead of bromine affects reactivityVaries based on halogen substitution
Tert-butyl N-[trans-2-(5-fluorothiophen-2-yl)cyclopropyl]carbamateFluorine's electronegativity alters interactionsPotentially different enzyme inhibition profiles

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate?

A practical approach involves cyclopropanation of 5-bromothiophene derivatives followed by carbamate protection. For example:

Cyclopropanation : React 5-bromo-2-thienyl substrates with diazo reagents (e.g., ethyl diazoacetate) under transition-metal catalysis (e.g., Rh(II)) to form the cyclopropane core .

Carbamate Protection : Treat the cyclopropylamine intermediate with Boc anhydride (di-tert-butyl dicarbonate) in a polar solvent (e.g., THF) with a base (e.g., DMAP) to install the tert-butyl carbamate group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation.

Q. How can the stereochemistry of the cyclopropane ring be validated?

  • X-ray Crystallography : Resolve the crystal structure to confirm the (1S,2S)-rel configuration, as demonstrated for structurally analogous carbamates .
  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., JJ-values for cyclopropane protons) and NOESY to infer spatial arrangements .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation : While some carbamates are classified as non-hazardous (e.g., no GHS labels in ), others may exhibit acute toxicity (oral/skin LD50_{50}) or sensitization risks .
  • Protocol : Use fume hoods, nitrile gloves, and safety goggles. Monitor air quality for brominated thiophene byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in cyclopropanation?

  • Catalyst Screening : Test chiral Rh(II) or Cu(I) catalysts (e.g., Rh2_2(S-PTTL)4_4) to favor the (1S,2S)-diastereomer .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) may improve enantiomeric excess (ee) by stabilizing transition states .
  • Kinetic Studies : Use in situ IR or HPLC to track intermediate formation and adjust reaction time/temperature .

Q. What strategies address discrepancies in reported toxicity data for brominated carbamates?

  • Contradiction Analysis : Compare hazard classifications across SDS (e.g., non-hazardous in vs. acute toxicity in ).
  • Experimental Validation : Conduct Ames tests for mutagenicity or zebrafish embryo assays for acute toxicity profiling .

Q. How does the bromothiophene moiety influence the compound’s stability under acidic/basic conditions?

  • Degradation Studies :
    • Acidic Hydrolysis : Reflux in HCl/THF (1:1) to cleave the carbamate group, monitoring by TLC .
    • Base Stability : Test resistance to NaOH (0.1–1M) at room temperature; Boc groups are typically base-labile .
  • Mechanistic Insight : Use DFT calculations to model charge distribution and predict reactivity of the bromothiophene ring .

Q. What computational methods are suitable for predicting intermolecular interactions in crystallography?

  • Hydrogen Bond Analysis : Use Mercury or CrystalExplorer to map N–H···O and C–H···O interactions, as seen in carbamate dimers .
  • Packing Motifs : Analyze R22_{22}(10) or C(10) graph sets to predict crystal lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
Reactant of Route 2
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate

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